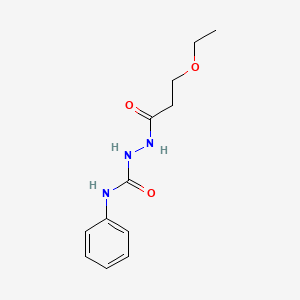![molecular formula C14H22N2O B4549809 N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide CAS No. 61909-38-4](/img/structure/B4549809.png)
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylbenzamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with N,N-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The compound’s ability to undergo various chemical transformations also allows it to act as a versatile intermediate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpropylamine: Shares the dimethylamino group but lacks the benzamide structure.
3,5-Dimethylbenzoic Acid: Contains the benzamide structure but lacks the dimethylamino group.
N,N-Dimethylbenzamide: Contains the benzamide structure with a dimethylamino group directly attached to the benzene ring.
Uniqueness
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide is unique due to the presence of both the dimethylamino group and the 3,5-dimethylbenzamide structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-12(2)10-13(9-11)14(17)15-6-5-7-16(3)4/h8-10H,5-7H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOSORGCZHHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366960 | |
| Record name | STK185726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61909-38-4 | |
| Record name | STK185726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4549737.png)

![4-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4549752.png)
![Methyl 3-[(2-thienylcarbonylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B4549758.png)
![N-[2-(dimethylamino)ethyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4549766.png)

![METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4549782.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4549788.png)


![2-[(4-chlorobenzyl)sulfanyl]-N-[2-(cyclohexylsulfanyl)ethyl]acetamide](/img/structure/B4549812.png)
![10-({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4549818.png)
![N~4~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4549823.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4549834.png)
